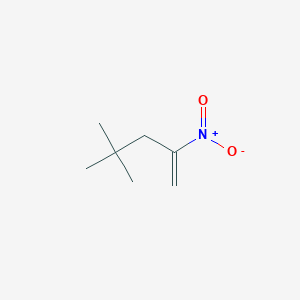
4,4-Dimethyl-2-nitropent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-nitropent-1-ene is an organic compound characterized by the presence of a nitro group and a double bond in its structure
Méthodes De Préparation
The synthesis of 4,4-Dimethyl-2-nitropent-1-ene can be achieved through several synthetic routes. One common method involves the nitration of 4,4-dimethylpent-1-ene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
4,4-Dimethyl-2-nitropent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro alcohols, while reduction can produce amines.
Applications De Recherche Scientifique
4,4-Dimethyl-2-nitropent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications may explore the compound’s ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-2-nitropent-1-ene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, leading to changes in their function.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-2-nitropent-1-ene can be compared with other similar compounds such as 4,4-Dimethyl-2-pentene and 4,4-Dimethyl-2-nitrobutane While these compounds share structural similarities, the presence of the nitro group in this compound imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
80255-18-1 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
4,4-dimethyl-2-nitropent-1-ene |
InChI |
InChI=1S/C7H13NO2/c1-6(8(9)10)5-7(2,3)4/h1,5H2,2-4H3 |
Clé InChI |
ATVAMIYESAEFMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide](/img/structure/B14430439.png)
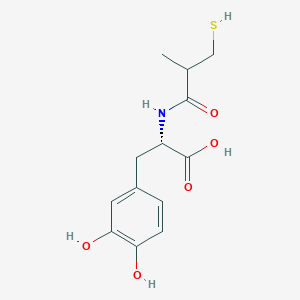
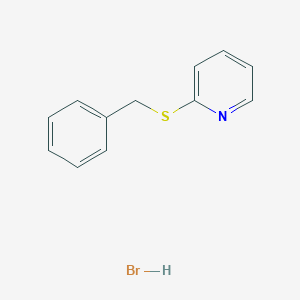
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/no-structure.png)


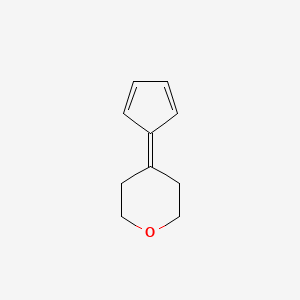
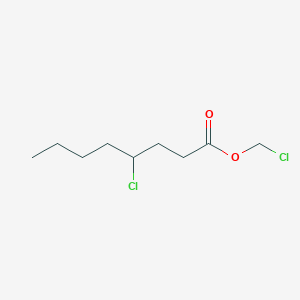

![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)


